molecular formula C24H26N4O2 B11277740 N-(3-methoxybenzyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-(3-methoxybenzyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11277740
M. Wt: 402.5 g/mol
InChI Key: CSTCRNRAKCJNEY-UHFFFAOYSA-N
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Description

N-[(3-METHOXYPHENYL)METHYL]-1-(6-PHENYLPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-1-(6-PHENYLPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety and the methoxyphenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYPHENYL)METHYL]-1-(6-PHENYLPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(3-METHOXYPHENYL)METHYL]-1-(6-PHENYLPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-1-(6-PHENYLPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, pyrimidine-based molecules, and methoxyphenyl-containing compounds. Examples include:

  • N-[(3-METHOXYPHENYL)METHYL]-1-(6-CHLOROPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE
  • N-[(3-METHOXYPHENYL)METHYL]-1-(6-METHYLPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

What sets N-[(3-METHOXYPHENYL)METHYL]-1-(6-PHENYLPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H26N4O2/c1-30-21-9-5-6-18(14-21)16-25-24(29)20-10-12-28(13-11-20)23-15-22(26-17-27-23)19-7-3-2-4-8-19/h2-9,14-15,17,20H,10-13,16H2,1H3,(H,25,29)

InChI Key

CSTCRNRAKCJNEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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